3-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]naphthalene-2-carboxamide
Overview
Description
3-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]naphthalene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring, a methoxy group, and a pyridine derivative. Its chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]naphthalene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the naphthalene-2-carboxylic acid derivative, which is then reacted with 3-methoxyaniline to form an amide bond. The resulting intermediate is further reacted with 4-methylpyridine-2-isothiocyanate under controlled conditions to introduce the carbamothioyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial-grade reagents and solvents. Reaction conditions such as temperature, pressure, and pH would be carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy and pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted naphthalene or pyridine derivatives.
Scientific Research Applications
3-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]naphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the active site of the target molecule. The pathways affected by this compound can include signal transduction, cell cycle regulation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
- 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine
- N-[(6-methylpyridin-2-yl)carbamothioyl]thiophene-2-carboxamide
Uniqueness
3-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]naphthalene-2-carboxamide is unique due to its specific structural features, such as the presence of a methoxy group and a naphthalene ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]naphthalene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-12-7-8-20-17(9-12)21-19(25)22-18(23)15-10-13-5-3-4-6-14(13)11-16(15)24-2/h3-11H,1-2H3,(H2,20,21,22,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBVFEWOJZOAMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3C=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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